9-Hydroxythymol
Overview
Description
9-Hydroxythymol is a derivative of thymol . It can be isolated from Eupatorium fortunei . It has a molecular weight of 166.22 and a molecular formula of C10H14O2 .
Synthesis Analysis
Thymol derivatives, including 9-Hydroxythymol, are typically biosynthesized through the terpene pathway . The direct biosynthetic relationship with p-cymene has been established by aromatization of γ-terpinene in Thymus vulgaris L .Molecular Structure Analysis
9-Hydroxythymol is a monoterpenoid with a phenolic hydroxyl group . It is a thymol derivative, which means it has a similar structure to thymol but with an additional hydroxyl group .Chemical Reactions Analysis
Thymol derivatives, including 9-Hydroxythymol, have been grouped into mono-, di-, and multisubstituted compounds for systematic analysis . The substitution on the aromatic ring, as well as on the isopropyl residue, and considering the functional groups, have been evaluated .Physical And Chemical Properties Analysis
9-Hydroxythymol is a powder . Its CAS number is 61955-76-8 .Scientific Research Applications
Antimicrobial Activities
9-Hydroxythymol derivatives exhibit significant antimicrobial properties. For instance, derivatives isolated from the roots of Inula hupehensis demonstrated moderate antibacterial activities against bacteria like Staphylococcus aureus and Escherichia coli, as well as inhibitory activities against plant pathogenic fungi (Zhao, Li, Liu, & Gao, 2010).
Allelopathic Effects
Certain thymol derivatives, including 9-Hydroxythymol, have shown allelopathic effects on seed germination and growth. In a study on the roots of Mikania micrantha, these derivatives significantly inhibited seed germination and shoot growth in Arabidopsis thaliana (Xu, Xie, Xiao, & Wei, 2013).
Antidiarrheal Properties
9-Hydroxythymol derivatives derived from Ageratina glabrata have shown potential antidiarrheal properties. In vitro assays indicated strong antiamoebic and antigiardial activities, suggesting a role in antidiarrheal properties of the plant (Bustos-Brito et al., 2016).
Phytotoxic Effects
Phenolic compounds, including 9-Hydroxythymol derivatives, from the roots of Ageratina adenophora, were found to have phytotoxic effects on Arabidopsis thaliana seed germination and seedling growth. This indicates a potential application in studying plant growth and development processes (Zhou et al., 2013).
Antiproliferative Activity
9-Hydroxythymol derivatives have been studied for their antiproliferative activity, particularly against cancer cells. For example, derivatives of 9-Hydroxystearic Acid showed antiproliferative activity against HT 29 cancer cells, emphasizing the importance of position 9 groups in the compound for this activity (Calonghi et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(1-hydroxypropan-2-yl)-5-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-9(8(2)6-11)10(12)5-7/h3-5,8,11-12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJPRXFHCRIUKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxythymol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.